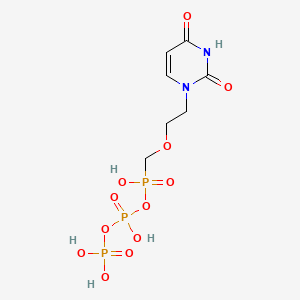
N-(2-Diphosphorylphosphonylmethoxyethyl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Diphosphorylphosphonylmethoxyethyl)uracil is a synthetic compound that belongs to the class of nucleoside analogs It is structurally related to uracil, a naturally occurring pyrimidine base found in RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diphosphorylphosphonylmethoxyethyl)uracil typically involves multiple steps:
Starting Material: The synthesis begins with uracil, which is commercially available.
Phosphorylation: The uracil is first phosphorylated to introduce the diphosphorylphosphonyl group. This step often requires the use of phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under anhydrous conditions.
Alkylation: The phosphorylated uracil is then alkylated with 2-chloroethanol to introduce the methoxyethyl group. This reaction typically occurs in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Diphosphorylphosphonylmethoxyethyl)uracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
N-(2-Diphosphorylphosphonylmethoxyethyl)uracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: The compound is employed in studies of nucleic acid interactions and enzyme mechanisms, providing insights into the function of RNA and DNA.
Medicine: this compound has potential therapeutic applications, particularly as an antiviral agent. It is investigated for its ability to inhibit viral replication by interfering with nucleic acid synthesis.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Diphosphorylphosphonylmethoxyethyl)uracil involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function by:
Inhibition of Polymerases: The compound can inhibit DNA and RNA polymerases, enzymes responsible for nucleic acid synthesis, thereby preventing viral replication.
Chain Termination: Incorporation into growing nucleic acid chains can result in premature chain termination, halting the synthesis of viral genomes.
Enzyme Inhibition: It can also inhibit other enzymes involved in nucleic acid metabolism, further disrupting viral replication.
Comparison with Similar Compounds
N-(2-Diphosphorylphosphonylmethoxyethyl)uracil is unique compared to other nucleoside analogs due to its specific structural features and mechanism of action. Similar compounds include:
Acyclovir: A well-known antiviral agent that also targets viral DNA polymerase but has a different structure and mechanism.
Zidovudine: Another nucleoside analog used in the treatment of HIV, which incorporates into viral DNA and causes chain termination.
Lamivudine: Used in the treatment of hepatitis B and HIV, it also acts by inhibiting viral reverse transcriptase.
This compound stands out due to its unique diphosphorylphosphonylmethoxyethyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
130029-14-0 |
|---|---|
Molecular Formula |
C7H13N2O12P3 |
Molecular Weight |
410.11 g/mol |
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C7H13N2O12P3/c10-6-1-2-9(7(11)8-6)3-4-19-5-22(12,13)20-24(17,18)21-23(14,15)16/h1-2H,3-5H2,(H,12,13)(H,17,18)(H,8,10,11)(H2,14,15,16) |
InChI Key |
HXWNOJYMCPRNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
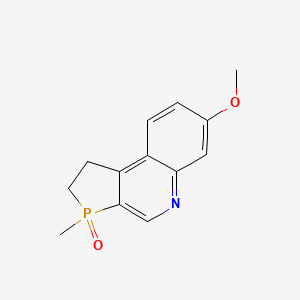
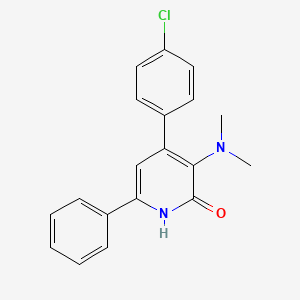
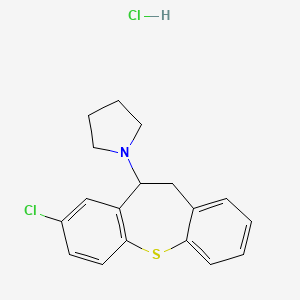
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
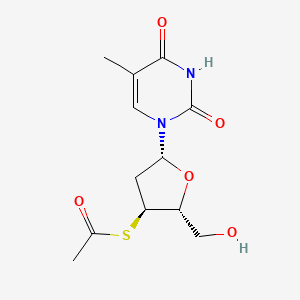
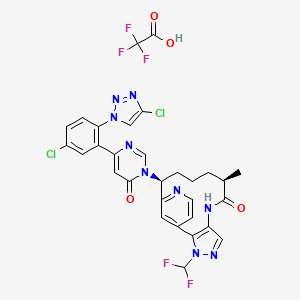
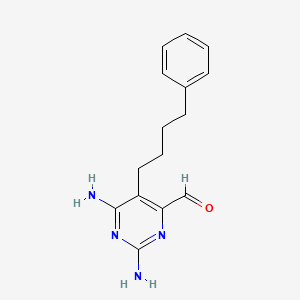
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)
